molecular formula C15H10O4 B191078 4',5-Dihydroxyflavone CAS No. 6665-67-4

4',5-Dihydroxyflavone

Cat. No. B191078
CAS RN: 6665-67-4
M. Wt: 254.24 g/mol
InChI Key: OKRNDQLCMXUCGG-UHFFFAOYSA-N
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Description

4’,5-Dihydroxyflavone is a soybean LOX-1 and yeast α-Glucosidase inhibitor, with an Ki of 102.6 μM for soybean LOX-1 and an IC50 of 66 μM for yeast α-glucosidase .


Molecular Structure Analysis

The molecular formula of 4’,5-Dihydroxyflavone is C15H10O4, and it has a molecular weight of 254.24 .


Chemical Reactions Analysis

4’,5-Dihydroxyflavone has been found to have inhibitory effects on the growth, antioxidant system, and photosynthesis of the bloom-forming cyanobacterium Microcystis aeruginosa .


Physical And Chemical Properties Analysis

4’,5-Dihydroxyflavone has a molecular weight of 254.24 and is a light yellow to yellow solid. It’s stable if stored as directed and should be protected from light and heat .

Safety And Hazards

4’,5-Dihydroxyflavone is considered toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)14-8-12(18)15-11(17)2-1-3-13(15)19-14/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRNDQLCMXUCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216821
Record name 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',5-Dihydroxyflavone

CAS RN

6665-67-4
Record name 5,4′-Dihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6665-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
JH Looker, WW Hanneman, SA Kagal… - Journal of …, 1966 - Wiley Online Library
Solid state infrared curves (O‐H and C‐H stretching region) are given for 5, n‐dihydroxyflavones, where n is 2′, 3′, 4′, 6, 7 and 8. In chloroform solution spectra of 3,5‐…
Number of citations: 20 onlinelibrary.wiley.com
AR Ibrahim, YJ Abul-Hajj - Applied and environmental …, 1989 - Am Soc Microbiol
The conversion of 5-hydroxyflavone by various microorganisms was studied. Among them, Streptomyces fulvissimus was the sole microbe which produced a new polar metabolite from …
Number of citations: 30 journals.asm.org
B Ahmed, TA Al Howiriny, JS Mossa, KEHEL Tahir - 2005 - nopr.niscpr.res.in
Eight flavonoids, namely naringenin 1, 3-β-hydroxynaringenin designated as isoaromadendrin 2, taxifolin 3, isoaromadendrin-7-O-β-D-glucopyranoside designated as isosinensin 4 …
Number of citations: 21 nopr.niscpr.res.in
JS Mossa, MS Hifnawy, MA Alyahya… - … Journal of Crude …, 1988 - Taylor & Francis
The isolation of chrysosplenol B (3,3″,6,7-tetramethoxy- 4″,5-dihydroxyflavone and penduletin (3,6,7-trimethoxy-4″,5-dihydroxy flavone) from Conyza incana, chrysosplenol D (3,6,7-…
Number of citations: 16 www.tandfonline.com
G Nitulescu, DP Mihai, A Zanfirescu, MS Stan… - Life, 2022 - mdpi.com
Simple Summary Antimicrobial resistance is spreading globally, making healthcare specialists fear “a return to the dark age of medicine”. Great efforts are being made to develop new …
Number of citations: 1 www.mdpi.com
S Jensen, CE Olsen, OD Tyagi, PM Boll, FA Hussaini… - Phytochemistry, 1994 - Elsevier
The stems and leaves of Piper clarkii have yielded two new neolignans [nomenclature follows Gottlieb, OR (1978) Prog. Chem. Org. Nat. Prod.35, 1], rel-(7R,8R,1′S,3Ŕ,4′S)-Δ 8′ -1…
Number of citations: 31 www.sciencedirect.com
Y Sun, L Zhou, X Shan, T Zhao, M Cui, W Hao, B Wei - LWT, 2023 - Elsevier
Polygonatum is a medicinal and edible homologous food, for which nine steaming and nine drying (SAD-9) is the most used processing method. The processed polygonatum not only …
Number of citations: 0 www.sciencedirect.com
X Yang, Y Guan, B Yan, Y Xie… - Experimental and …, 2021 - spandidos-publications.com
… The survival rate of the polygonatine C 20 µM dose group was also significantly increased (P<0.05) and the survival rates of the 4'5-dihydroxyflavone 20 and 40 µM dose groups were …
Number of citations: 6 www.spandidos-publications.com
R Aquino, ND Tommasi, M Tapia… - Journal of natural …, 1999 - ACS Publications
Investigation of the roots of Duroia hirsuta from Ecuador yielded the iridoid lactone duroin (1) together with 3,7,3‘,5‘-tetramethoxy-4‘-hydroxyflavone (2), 3,7,3‘-trimethoxy-4‘,5‘-…
Number of citations: 35 pubs.acs.org
NA Tyukavkina, NN Pogodaeva - Chemistry of Natural Compounds, 1972 - Springer
The ionization constants of the hydroxy groups in 5-hydroxy-, 3,5- and 4′,5-dihydroxy- and 3-hydroxy-5-methoxyflavones and in 5-hydroxy-7-methoxyflavanone have been determined. …
Number of citations: 2 link.springer.com

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